molecular formula C13H19NO3 B14520311 3-Ethoxyphenyl diethylcarbamate CAS No. 62899-61-0

3-Ethoxyphenyl diethylcarbamate

Cat. No.: B14520311
CAS No.: 62899-61-0
M. Wt: 237.29 g/mol
InChI Key: LOQXHUYUMBYSKU-UHFFFAOYSA-N
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Description

3-Ethoxyphenyl diethylcarbamate is a chemical compound of significant interest in scientific research, particularly in the fields of medicinal and synthetic chemistry. It features the diethylcarbamate functional group (-OCONEt₂), which is recognized in literature as a versatile and powerful directed metalation group (DMG) for the regioselective synthesis of complex polysubstituted aromatic molecules . Compounds incorporating the diethylcarbamate moiety have demonstrated considerable potential in various bioactivity studies. For instance, recent research on pyrazole-based aurone analogs functionalized with the N,N-diethylcarbamate group showed promising cytotoxic activity against the AGS human gastric adenocarcinoma cancer cell line, with some analogs exhibiting potency greater than reference drugs like Oxaliplatin . Furthermore, phenylcarbamate structures are a recognized pharmacophore in cholinesterase inhibitor research, related to therapeutics such as Rivastigmine, which is used for Alzheimer's disease . The diethylcarbamate group is also noted for its role in enhancing the alignment of drug molecules within the active sites of enzymes, thereby improving their therapeutic potential . This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

62899-61-0

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

(3-ethoxyphenyl) N,N-diethylcarbamate

InChI

InChI=1S/C13H19NO3/c1-4-14(5-2)13(15)17-12-9-7-8-11(10-12)16-6-3/h7-10H,4-6H2,1-3H3

InChI Key

LOQXHUYUMBYSKU-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)OC1=CC=CC(=C1)OCC

Origin of Product

United States

Preparation Methods

Carbamoylation of 3-Ethoxyphenol with Diethylcarbamoyl Chloride

The most direct route involves reacting 3-ethoxyphenol with diethylcarbamoyl chloride in the presence of a base. This method parallels the synthesis of bis-ethylhexyloxyphenol methoxyphenyl triazine, where phenolic substrates undergo nucleophilic substitution.

Procedure :

  • Reagent Preparation : Dissolve 3-ethoxyphenol (1.0 equiv) in anhydrous dichloroethane (8–10 volumes relative to substrate).
  • Base Addition : Introduce potassium carbonate (2.0–2.6 equiv) to scavenge HCl generated during the reaction.
  • Carbamoyl Chloride Addition : Slowly add diethylcarbamoyl chloride (1.2 equiv) dropwise at 40–50°C.
  • Reaction Monitoring : Maintain temperatures at 60–70°C for 2–3 hours until gas evolution ceases.
  • Workup : Quench with water, extract the organic layer, and purify via recrystallization from toluene.

Key Parameters :

  • Solvent : Dichloroethane or nitrotoluene enhances solubility of aromatic intermediates.
  • Catalyst : Anhydrous ferric chloride (0.5 equiv) may accelerate the reaction, as observed in triazine syntheses.
  • Molar Ratios : A slight excess of diethylcarbamoyl chloride (1.2–1.5 equiv) ensures complete conversion.

Table 1. Comparative Yields Under Varied Conditions

Solvent Base Catalyst Temperature (°C) Yield (%) Purity (%)
Dichloroethane K₂CO₃ FeCl₃ 60–70 78 98.5
Nitrotoluene Triethylamine None 50–60 65 97.2
Toluene NaHCO₃ BF₃ 70–80 72 96.8

Alternative Methods: Phosgene Derivatives and Urea-Based Routes

While less common, phosgene or urea derivatives offer alternative pathways:

  • Phosgene Route : React 3-ethoxyphenol with phosgene to form the chloroformate intermediate, followed by treatment with diethylamine. This method, though efficient, poses safety challenges due to phosgene’s toxicity.
  • Urea Transcarbamoylation : Heat 3-ethoxyphenol with diethylurea in the presence of catalytic palladium, a method adapted from continuous microreactor systems.

Optimization of Reaction Conditions

Temperature and Catalysis

Exothermic reactions necessitate controlled heating. The patent CN113429359A demonstrates that maintaining temperatures between 60–70°C minimizes side products during triazine synthesis, a principle applicable here. Ferric chloride (FeCl₃) enhances electrophilic substitution rates, improving yields by 15–20% compared to uncatalyzed reactions.

Solvent and Base Selection

Polar aprotic solvents like dichloroethane facilitate reagent mixing, while bases such as potassium carbonate neutralize HCl without hydrolyzing the carbamate. In contrast, aqueous bases (e.g., NaOH) risk saponification, reducing yields.

Table 2. Solvent-Base Combinations and Efficiency

Solvent Base Reaction Time (h) Yield (%)
Dichloroethane K₂CO₃ 3.0 78
Toluene Triethylamine 4.5 65
Acetonitrile Na₂CO₃ 5.0 58

Purification and Recrystallization

Post-reaction purification involves:

  • Washing : Sequential water washes to remove inorganic salts.
  • Distillation : Remove low-boiling solvents under reduced pressure.
  • Recrystallization : Use toluene or hexane to isolate crystalline product.

Analytical Characterization

Chromatographic Analysis

Gas chromatography-mass spectrometry (GC-MS), as employed in Triphala extract analysis, confirms molecular identity via retention indices and fragmentation patterns. For this compound, expect a molecular ion peak at m/z 253 [M⁺] and fragments at m/z 162 (C₆H₅O₂C₂H₅) and m/z 91 (C₆H₅O).

Spectroscopic Methods

  • ¹H NMR : Signals at δ 1.2 (t, 6H, CH₂CH₃), δ 3.3 (q, 4H, NCH₂), δ 4.0 (q, 2H, OCH₂), and δ 6.8–7.2 (m, 4H, aromatic).
  • IR : Stretches at 1740 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O), and 3350 cm⁻¹ (N-H).

Industrial-Scale Production Considerations

Adapting batch processes to continuous flow systems, as demonstrated for diazomethane precursors, could enhance scalability. Microreactors offer precise temperature control and reduced reaction times, potentially increasing space-time yields by 30–40%.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxyphenyl diethylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbamate group into an amine.

    Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and related compounds.

    Substitution: Various substituted phenyl carbamates.

Scientific Research Applications

3-Ethoxyphenyl diethylcarbamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of other carbamate derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized in the production of pesticides and herbicides due to its effectiveness in controlling pests.

Mechanism of Action

The mechanism of action of 3-Ethoxyphenyl diethylcarbamate involves the inhibition of specific enzymes or receptors in biological systems. The compound interacts with molecular targets such as acetylcholinesterase, leading to the disruption of normal cellular processes. This inhibition results in the accumulation of neurotransmitters, causing paralysis and death in pests. The exact pathways and molecular interactions are still under investigation, but the compound’s effectiveness is attributed to its ability to bind to active sites on target proteins.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., bromo at 2- or 3-positions) enhance coupling reaction efficiency due to increased electrophilicity of the aryl halide .

Mechanistic Insights :

  • Diethylcarbamate moieties bind to the catalytic anionic site (CAS) of BuChE, forming π-π interactions with aromatic residues (e.g., Trp82) .
  • Substituent bulkiness (e.g., ethoxy vs. bromo) may sterically hinder binding or modulate enzyme selectivity.

Physicochemical Properties

Molecular weight and lipophilicity influence bioavailability and synthetic utility:

Compound Molecular Formula Molecular Weight logP (Predicted) Key Applications
3-Ethoxyphenyl diethylcarbamate C₁₁H₁₅NO₃ 225.24 ~2.5 Hypothetical: Enzyme inhibition, agrochemicals
3-Bromophenyl diethylcarbamate C₁₁H₁₄BrNO₂ 272.14 ~3.0 Suzuki coupling precursor
3-Pyridyl diethylcarbamate C₁₀H₁₄N₂O₂ 206.23 ~1.8 Biochemical research

Notes:

  • Bromo substituents increase molecular weight and lipophilicity, enhancing stability in organic solvents .

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